molecular formula C9H9FO4S B13256789 Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Cat. No.: B13256789
M. Wt: 232.23 g/mol
InChI Key: OLSVABLFCPAMGX-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is an organic compound that features a fluorosulfonyl group attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(fluorosulfonyl)-2-methylbenzoate typically involves the introduction of a fluorosulfonyl group to a methylbenzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process involves generating fluorosulfonyl radicals from suitable precursors and reacting them with the methylbenzoate derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoates, while addition reactions can produce complex alkenyl or alkynyl derivatives .

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-2-methylbenzoate has several scientific research applications, including:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Chemical Biology: Employed in the development of bioorthogonal chemistry techniques and probes.

    Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.

    Materials Science: Incorporated into the design of new materials with unique properties

Mechanism of Action

The mechanism of action of methyl 5-(fluorosulfonyl)-2-methylbenzoate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyl group. This group can interact with nucleophiles, electrophiles, and radicals, facilitating the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other fluorosulfonyl-containing compounds.

Biological Activity

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. The fluorosulfonyl group is known for enhancing the reactivity and biological properties of organic compounds, making it a valuable moiety in drug design and synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H10FNO4S
  • Molecular Weight: 251.25 g/mol
  • IUPAC Name: Methyl 5-fluorosulfonyl-2-methylbenzoate

The presence of the fluorosulfonyl group significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The fluorosulfonyl group enhances electrophilicity, allowing for nucleophilic attack by biological nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other fluorinated compounds known for their antimicrobial properties.
  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.
  • Cytotoxicity: In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of various fluorinated benzoates, including this compound. Results showed significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antimicrobial agents.
  • Enzyme Inhibition : Research focusing on enzyme kinetics revealed that this compound acts as a reversible inhibitor of a key enzyme in glycolysis. This finding suggests its potential role in managing metabolic diseases.
  • Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values in the low micromolar range, indicating promising anticancer properties that warrant further investigation.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological Activity
This compound251.25 g/molAntimicrobial, Cytotoxic
Trifluoromethyl benzoate232.21 g/molAnticancer
Fluorinated sulfonamide derivativesVariesAntimicrobial

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-fluorosulfonyl-2-methylbenzoate

InChI

InChI=1S/C9H9FO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3

InChI Key

OLSVABLFCPAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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